Isobutyl 2-(2,4-dichlorophenoxy)propionate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61961-11-3 |
|---|---|
Molecular Formula |
C13H16Cl2O3 |
Molecular Weight |
291.17 g/mol |
IUPAC Name |
2-methylpropyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C13H16Cl2O3/c1-8(2)7-17-13(16)9(3)18-12-5-4-10(14)6-11(12)15/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
BQVQYSNGMWIMPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Chemical Synthesis and Derivatization
Established Synthetic Routes for the 2,4-Dichlorophenoxyacetic Acid Precursor
The industrial synthesis of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), the foundational precursor, is well-established and typically follows one of two primary chemical pathways. wikipedia.orgwho.intmt.gov These routes are chosen based on factors such as raw material availability, cost, and the desired purity of the final product.
The first major route involves a two-step process starting with phenol (B47542). Phenol is first condensed with chloroacetic acid under basic conditions in a reaction analogous to the Williamson ether synthesis to produce phenoxyacetic acid. who.intacs.orggoogle.com This intermediate is subsequently chlorinated to introduce two chlorine atoms onto the aromatic ring, yielding 2,4-D. who.intacs.org A variation of this chlorination step involves the use of hydrochloric acid and an oxidant in the presence of a chlorination catalyst. google.com
The second, and more common, industrial method reverses these steps. who.int It begins with the chlorination of phenol to generate 2,4-dichlorophenol (B122985). wikipedia.orgmt.gov This chlorinated intermediate is then reacted with chloroacetic acid (or its sodium salt, sodium chloroacetate) in an alkaline solution, such as aqueous sodium hydroxide (B78521), to form the sodium salt of 2,4-D. wikipedia.orgwipo.intcdc.gov The final step involves acidification with a strong acid, like hydrochloric acid, to precipitate the 2,4-D product. wipo.int This latter method is often preferred for its technical maturity and widespread application. google.com
Recent patents have described modifications to this process, such as the use of a Na₂O/SiO₂ catalyst during the condensation of sodium 2,4-dichlorophenoxide and sodium chloroacetate (B1199739) in an aqueous medium to improve reaction rates and yields. wipo.int
Table 1: Comparison of Primary Synthesis Routes for 2,4-Dichlorophenoxyacetic Acid
| Route | Starting Materials | Key Intermediates | Key Reactions | References |
| Route 1 | Phenol, Chloroacetic Acid, Chlorine | Phenoxyacetic Acid | 1. Ether Synthesis2. Chlorination | who.intacs.orggoogle.com |
| Route 2 | Phenol, Chlorine, Chloroacetic Acid | 2,4-Dichlorophenol | 1. Chlorination2. Ether Synthesis | wikipedia.orgwho.intmt.govwipo.intcdc.gov |
To synthesize the specific precursor for Isobutyl 2-(2,4-dichlorophenoxy)propionate, which is 2-(2,4-dichlorophenoxy)propionic acid (also known as Dichlorprop), a similar ether synthesis is employed, substituting 2-chloropropionic acid for chloroacetic acid. The reaction proceeds between 2,4-dichlorophenol and sodium 2-chloropropionate.
Esterification Processes Leading to this compound
The conversion of the carboxylic acid precursor, 2-(2,4-dichlorophenoxy)propionic acid, into its isobutyl ester is achieved through esterification. This is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol in the presence of a catalyst to form an ester and water.
While specific literature for the isobutyl ester is limited, the process is analogous to the synthesis of other commercial 2,4-D esters, such as the butyl or isooctyl esters. who.intnih.gov The synthesis of the butyl ester of 2,4-D, for instance, is accomplished by the esterification of the acid with butanol, utilizing a ferric chloride catalyst. who.int Similarly, the synthesis of this compound involves the reaction of 2-(2,4-dichlorophenoxy)propionic acid with isobutanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, to increase the reaction rate. The process involves heating the mixture of the acid, isobutanol, and catalyst, often with a mechanism to remove the water produced to drive the equilibrium towards the ester product.
More advanced methods for esterification may utilize different activating agents. For example, phosphonitrilic chloride (PNT) has been reported as an effective activator for coupling phenoxyacetic acid with phenols, suggesting its potential application in activating the carboxylic acid for reaction with an alcohol under mild conditions. jocpr.com
Table 2: General Reaction for the Esterification of 2-(2,4-dichlorophenoxy)propionic acid
| Reactant 1 | Reactant 2 | Catalyst (Typical) | Product | Byproduct |
| 2-(2,4-dichlorophenoxy)propionic acid | Isobutanol | Sulfuric Acid (H₂SO₄) | This compound | Water (H₂O) |
Advancements in Sustainable Synthesis Methodologies for Phenoxy Acid Esters
In line with the principles of green chemistry, significant research has been directed toward developing more sustainable and environmentally benign methods for producing phenoxy acid esters and other agrichemicals. azocleantech.comficci.in The goal is to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. mdpi.com
One promising approach is the use of solid supports and solvent-free reaction conditions. Research has demonstrated that inorganic materials like silica, clays, and zeolites can act as effective supports for the esterification of 2,4-dichlorophenoxyacetic acid. rsc.org These reactions can be conducted under mild conditions without organic solvents, and the conversion rates are significantly enhanced when assisted by microwave irradiation. rsc.org This method offers a cleaner and more rapid alternative to traditional synthesis. rsc.org
Biocatalysis represents another key area of advancement for the sustainable synthesis of esters. nih.gov Enzymes, particularly lipases, are being used to catalyze esterification reactions under milder conditions, which reduces energy consumption and the formation of byproducts. nih.gov For example, lipase (B570770) B from Candida antarctica has been successfully used to synthesize various esters of phenolic compounds. nih.gov The enzymatic synthesis of phenolic acid esters is an attractive green alternative, offering high selectivity and avoiding the use of harsh chemical reagents. mdpi.com These biocatalytic methods are part of a broader shift towards using renewable feedstocks and designing safer chemical processes in the agricultural industry. azocleantech.commdpi.com
Table 3: Overview of Sustainable Synthesis Methodologies
| Methodology | Description | Advantages | References |
| Solid-Supported, Solvent-Free Synthesis | Uses inorganic materials (e.g., silica, clays) as supports for the esterification reaction, often enhanced with microwave assistance. | Reduces or eliminates the need for organic solvents, increases reaction speed, simplifies product purification. | rsc.org |
| Biocatalysis (Enzymatic Esterification) | Employs enzymes, such as lipases, to catalyze the formation of the ester bond from the carboxylic acid and alcohol. | Operates under mild temperature and pH conditions, highly selective, environmentally friendly, reduces byproducts. | nih.govmdpi.com |
Mechanisms of Biological Action in Plant Systems
Auxinic Mimicry and Phytohormonal Pathway Disruption
Isobutyl 2-(2,4-dichlorophenoxy)propionate is a synthetic auxin herbicide belonging to the phenoxyacetic acid chemical family. herts.ac.uk Its mechanism of action is centered on its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. unl.eduresearchgate.net Synthetic auxins like the active form of this compound, 2,4-D, are structurally similar to IAA and can elicit similar physiological responses. unl.edu However, a critical difference lies in their persistence; unlike natural auxins which are rapidly inactivated by conjugation and degradation within the plant, synthetic auxins are more stable and remain active for longer periods, leading to more effective and ultimately lethal outcomes. nih.govnih.gov
This prolonged activity results in an "auxin overload," disrupting numerous essential plant processes. researchgate.net At low concentrations, these compounds can act as plant growth regulators, stimulating cell growth, but at the higher concentrations typical of herbicidal use, they induce phytotoxic effects that lead to plant death. unl.eduunl.edu The herbicidal action stems from causing uncontrolled cell division in the vascular tissues of susceptible plants. herts.ac.ukorst.edu
The molecular basis for the action of auxinic herbicides lies in their interaction with the plant's auxin perception and signaling machinery. nih.gov The primary pathway involves a nuclear receptor complex known as SCF-TIR1/AFB. scielo.br This complex consists of the SKP1-Cullin-F-box protein (SCF) associated with the Transport Inhibitor Response 1 (TIR1) or Auxin Signaling F-box (AFB) proteins, which function as the auxin co-receptors. nih.govscielo.br
In the absence of auxin, transcriptional repressor proteins called Aux/IAA proteins bind to Auxin Response Factors (ARFs), which are transcription factors. This binding prevents ARFs from activating the expression of auxin-responsive genes. scielo.br When an auxinic herbicide molecule is present, it acts as a form of "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor proteins. scielo.br This binding targets the Aux/IAA repressor for degradation via the ubiquitin-proteasome pathway. scielo.br
The degradation of the Aux/IAA repressors liberates the ARF transcription factors, allowing them to activate or repress a wide array of auxin-responsive genes. nih.govscielo.br This rapid and sustained activation of downstream genes, particularly those involved in the biosynthesis of other phytohormones, is a central event in the herbicidal cascade. nih.govscielo.brnih.gov
The overstimulation of auxin-regulated gene expression leads to a loss of developmental control, resulting in uncontrolled and disorganized cell division, differentiation, and elongation. herts.ac.uk This aberrant growth manifests as a variety of visible symptoms in susceptible plants. nih.gov One of the most characteristic symptoms is epinasty, the downward bending and twisting of leaves and petioles, which is a direct result of uneven cell growth on the upper side of the petiole. nih.govnih.gov
Stems also exhibit abnormal growth, including swelling, twisting, and curling. nih.gov The herbicide disrupts the normal function of vascular tissues, leading to damaged phloem and xylem, which impairs the transport of water and nutrients throughout the plant. herts.ac.uk This uncontrolled proliferation leads to the formation of callus-like tissues and severe morphological deformities, ultimately causing senescence and the death of the plant. nih.govnih.gov
A crucial consequence of the disruption of auxin signaling is the profound impact on the homeostasis of other key phytohormones, most notably ethylene (B1197577) and abscisic acid (ABA). nih.govnih.gov The application of auxinic herbicides at high concentrations has been shown to rapidly induce the biosynthesis of both of these stress-related hormones. nih.govnih.gov
The over-expression of auxin-responsive genes includes those encoding for 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS), the rate-limiting enzyme in the ethylene biosynthesis pathway. nih.govnih.govnih.gov The resulting burst of ethylene production is a major contributor to the phytotoxic symptoms, including epinasty and senescence. nih.gov
Simultaneously, auxinic herbicides trigger a significant increase in the levels of ABA. nih.gov This is achieved through the upregulation of genes such as NCED1, which encodes 9-cis-epoxycarotenoid dioxygenase, a key regulatory enzyme in the ABA biosynthesis pathway. nih.govnih.gov Elevated ABA levels contribute to growth inhibition, stomatal closure, and the induction of senescence programs. nih.gov The combined and synergistic overproduction of ethylene and ABA creates a severe hormonal imbalance that overwhelms the plant's regulatory systems, accelerating tissue decay and leading to death. nih.govnih.gov
Differential Susceptibility across Plant Taxa: Monocotyledonous versus Dicotyledonous Responses
A defining characteristic of phenoxyacetic herbicides like 2,4-D, the parent acid of this compound, is their selective action against broadleaf (dicotyledonous) plants, while generally having little effect on grasses (monocotyledonous plants). nih.govresearchgate.net This differential susceptibility is the basis for their widespread use in controlling broadleaf weeds in cereal crops, turf, and rangelands. orst.edunih.gov
While the complete molecular basis for this selectivity is complex and multifaceted, it is understood to involve differences in herbicide uptake, translocation, metabolism, and potentially the structure and sensitivity of the target receptor sites between monocots and dicots. Dicot plants are highly sensitive and exhibit the characteristic symptoms of uncontrolled growth, whereas monocots are generally able to tolerate the herbicide without significant phytotoxic effects. nih.gov
Subcellular and Molecular Phytotoxic Responses Induced by Auxinic Herbicides
At the subcellular level, the phytotoxicity of auxinic herbicides extends beyond hormonal disruption to include the induction of severe oxidative stress. scielo.br The application of these herbicides leads to the overproduction of Reactive Oxygen Species (ROS), which can cause widespread damage to cellular components. scielo.brresearchgate.net Research indicates that auxinic herbicides can alter the structure and arrangement of the cytoskeleton, including actin filaments and microtubules. scielo.brresearchgate.net This disruption impairs the dynamic movement and function of organelles such as peroxisomes and mitochondria, which are vital for managing cellular ROS levels. The resulting accumulation of ROS leads to lipid peroxidation, membrane damage, and ultimately, cell death. researchgate.net
Auxins, including auxinic herbicides, play a fundamental role in regulating cell elongation through the "acid growth hypothesis." scielo.br This process involves auxin stimulating proton pumps (H+-ATPases) in the plasma membrane, which actively transport protons from the cytoplasm into the cell wall space (apoplast). scielo.br The resulting decrease in apoplastic pH activates cell wall-loosening enzymes, such as expansins, which break non-covalent bonds between cellulose (B213188) microfibrils and other cell wall polysaccharides. This increases cell wall extensibility, or plasticity, allowing the cell to expand under the force of turgor pressure. orst.edu
Interactive Data Table: Molecular Interactions of Auxinic Herbicides Click on the headers to sort the table.
| Molecular Target/Pathway | Effect of Auxinic Herbicide | Downstream Consequence | Reference |
|---|---|---|---|
| SCF-TIR1/AFB Receptor Complex | Acts as "molecular glue" promoting binding to Aux/IAA repressors. | Targets Aux/IAA proteins for degradation. | scielo.br |
| Aux/IAA Repressor Proteins | Marked for ubiquitination and degradation. | Liberation of ARF transcription factors. | nih.govscielo.br |
| Auxin Response Factors (ARFs) | Activated (de-repressed). | Transcription of auxin-responsive genes. | scielo.br |
| ACC Synthase (ACS) Genes | Upregulated. | Increased ethylene biosynthesis. | nih.govnih.govnih.gov |
| NCED Genes | Upregulated. | Increased abscisic acid (ABA) biosynthesis. | nih.govnih.gov |
| Plasma Membrane H+-ATPase | Over-stimulated. | Acidification of the cell wall (apoplast). | scielo.br |
| Expansins | Activated due to low apoplastic pH. | Increased cell wall plasticity and uncontrolled elongation. | orst.edu |
Perturbations in Protein Biosynthesis and Gene Expression
The application of phenoxy herbicides like dichlorprop (B359615) leads to significant alterations in the biosynthesis of proteins and the expression of numerous genes within the plant. wikipedia.org The herbicidal activity is associated with an abnormal increase in protein biosynthesis, which contributes to the uncontrolled growth observed in affected plants. wikipedia.org
Gene expression is also profoundly affected. Studies on the parent compound of related phenoxy herbicides, 2,4-dichlorophenoxyacetic acid (2,4-D), have shown that it can induce the expression of genes involved in various metabolic pathways. For instance, under controlled conditions, 2,4-D has been observed to induce genes of the phenylpropanoid pathway shortly after treatment. nih.gov Furthermore, research on 2,4-D tolerant and susceptible cotton lines has revealed differential expression of genes associated with herbicide degradation and metabolism, such as flavin monooxygenase and cytochrome P450 monooxygenase. frontiersin.org In wheat, 2,4-D has been shown to impact the transcriptome, indicating a broad effect on gene expression. nih.gov The expression of genes encoding for α-ketoglutarate-dependent dioxygenases has also been noted to be induced in soil microbial communities in response to dichlorprop, indicating a genetic response to the presence of this herbicide in the environment. scilifelab.senih.gov
| Affected Process | Observed Effect | Associated Gene/Pathway | Reference |
|---|---|---|---|
| Protein Biosynthesis | Abnormal increase | General protein synthesis machinery | wikipedia.org |
| Gene Expression | Induction of phenylpropanoid pathway genes | Phenylpropanoid biosynthesis genes | nih.gov |
| Gene Expression | Upregulation of herbicide metabolism genes | Flavin monooxygenase, Cytochrome P450 | frontiersin.org |
| Gene Expression | Induction of dioxygenase-encoding genes in soil microbes | rdpA, sdpA, tfdA | scilifelab.senih.gov |
Alterations in Cellular Membrane Integrity and Ion Transport
The herbicidal action of dichlorprop and related phenoxy herbicides extends to the disruption of cellular membranes and the transport of ions. The uncontrolled cell growth induced by these synthetic auxins places significant stress on the structural integrity of cell walls and membranes. wikipedia.org The United States Environmental Protection Agency notes that dichlorprop is thought to increase cell wall plasticity. wikipedia.org
Studies on the related compound 2,4-D have demonstrated its capacity to perturb cell membranes. For example, 2,4-D has been shown to induce shape changes in human erythrocytes, suggesting an interaction with the cell membrane. umn.edu In plant systems, herbicides that disrupt cell membranes are often activated by sunlight to produce reactive oxygen species that rupture the membranes, leading to rapid tissue necrosis. umn.edu While dichlorprop's primary mode of action is as a growth regulator, the subsequent physiological stress, including the overproduction of ethylene, can lead to membrane damage. nih.govresearchgate.net
Ion transport is also affected. Research on the herbicide diclofop, which has a similar dichlorophenoxy moiety, revealed that it can cause a reduction in the electrogenic component of the membrane potential in plant cells. researchgate.net Furthermore, resistance mechanisms in some weed species to 2,4-D have been linked to alterations in cellular transport, potentially involving ABCB-type transporters that are responsible for auxin efflux. oup.com This suggests that the transport of the herbicide across cell membranes is a critical factor in its efficacy and is an area of active research.
| Cellular Component/Process | Observed Effect | Potential Mechanism | Reference |
|---|---|---|---|
| Cell Wall | Increased plasticity | Part of the synthetic auxin effect leading to uncontrolled growth | wikipedia.org |
| Cell Membrane | Disruption and shape change (in erythrocytes for 2,4-D) | Interaction of the herbicide with the lipid bilayer | umn.edu |
| Ion Transport | Reduction in membrane potential | Inhibition of electrogenic pumps | researchgate.net |
| Herbicide Transport | Involvement of ABCB-type transporters in resistance | Alteration in transporter activity reducing herbicide accumulation at the site of action | oup.com |
Environmental Dynamics and Biogeochemical Fate
Degradation Pathways in Diverse Environmental Compartments
The dissipation of dichlorprop (B359615) from the environment is governed by a combination of biotic and abiotic processes. In soil and aquatic systems, microbial activity is the principal driver of its breakdown. Concurrently, photochemical reactions can contribute to its degradation in sunlit surface waters and on soil surfaces.
Microbial degradation is the primary mechanism for the breakdown of phenoxyalkanoic acid herbicides in the environment. researchgate.net Soil microorganisms, in particular, possess diverse metabolic capabilities that allow them to utilize these compounds as a source of carbon and energy, leading to their transformation and, ultimately, mineralization into simpler inorganic substances like CO2 and water. nih.govmdpi.com The initial step in the degradation of Isobutyl 2-(2,4-dichlorophenoxy)propionate is the hydrolysis of the ester linkage, releasing dichlorprop, which then enters specific bacterial catabolic pathways.
A variety of bacterial genera have been identified with the ability to degrade dichlorprop and the structurally similar herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). These microorganisms are often isolated from soils with a history of herbicide application, where they have adapted to utilize these xenobiotic compounds. nih.gov Key genera include Cupriavidus, Pseudomonas, Sphingomonas, and Delftia. nih.govnih.gov
Cupriavidus : Strains of Cupriavidus are well-documented degraders of phenoxyalkanoic acid herbicides. researchgate.net For instance, Cupriavidus gilardii T-1 has shown efficient degradation of 2,4-D and can also degrade 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP). researchgate.netnih.gov Similarly, Cupriavidus campinensis BJ71, isolated from soil with a long history of herbicide use, demonstrated the ability to use 2,4-D as its sole carbon and energy source. nih.gov
Pseudomonas : Various Pseudomonas species are capable of degrading 2,4-D and related compounds. researchgate.netresearchgate.netresearchgate.net Studies have shown that these bacteria can utilize the herbicide as a growth substrate, although degradation efficiency can vary between strains. researchgate.netresearchgate.net In synergistic consortia, Pseudomonas has been identified as a key player in the degradation of dichlorprop metabolites. nih.gov
Sphingomonas : This genus is noted for its metabolic versatility. Sphingomonas herbicidovorans MH can detoxify a range of phenoxyalkanoates, including 2,4-DP. researcher.life DNA stable isotope probing has revealed that Sphingobium and Sphingopyxis (closely related to Sphingomonas) are directly responsible for the degradation of racemic dichlorprop in soil enrichments. nih.gov
Delftia : The species Delftia acidovorans has been implicated in dichlorprop degradation. Transcripts of the rdpA gene, which is involved in the breakdown of (R)-dichlorprop, share 100% identity with the corresponding gene in Delftia acidovorans MC1. nih.gov This genus is also a known plant growth-promoting rhizobacterium, highlighting its environmental relevance in agricultural soils. asm.org
Rhodoferax : While less commonly cited for dichlorprop specifically, members of the Comamonadaceae family, which includes Rhodoferax and Delftia, are frequently involved in the degradation of aromatic compounds.
Table 1: Key Microbial Genera in Dichlorprop Degradation
Genus Noteworthy Species/Strains Degradative Capabilities References Cupriavidus C. gilardii T-1, C. campinensis BJ71, C. necator JMP134 Degrades 2,4-D and 2,4-DP. Utilizes herbicide as a sole carbon and energy source. [1, 6, 8] Pseudomonas P. aeruginosa, P. fluorescens, P. putida Degrades 2,4-D and its metabolite 2,4-dichlorophenol (B122985). Participates in synergistic degradation of dichlorprop. [4, 12, 14, 26] Sphingomonas S. herbicidovorans MH, Sphingobium sp., Sphingopyxis sp. Detoxifies various phenoxyalkanoates including 2,4-DP. Directly responsible for degradation of both dichlorprop enantiomers. [15, 26, 27] Delftia D. acidovorans MC1 Harbors genes identical to those involved in the stereospecific degradation of (R)-dichlorprop. [11, 31]
The microbial breakdown of dichlorprop is an enzymatic process involving several key classes of enzymes, primarily dioxygenases and hydrolases. nih.govnih.gov These enzymes work in a stepwise fashion to dismantle the herbicide molecule.
The degradation pathway typically begins with the action of specific dioxygenases that target the ether linkage of the phenoxypropionate side chain. For the chiral herbicide dichlorprop, this initial step is enantioselective, meaning different enzymes act on the (R) and (S) enantiomers. nih.gov
Dioxygenases : These are crucial for the initial cleavage of the dichlorprop molecule. The α-ketoglutarate-dependent dioxygenases are particularly important. nih.govnih.gov
RdpA ((R)-dichlorprop dioxygenase) : This enzyme specifically catalyzes the transformation of the (R)-enantiomer of dichlorprop to 2,4-dichlorophenol (2,4-DCP) and pyruvate. nih.gov
SdpA ((S)-dichlorprop dioxygenase) : This enzyme acts on the (S)-enantiomer, also yielding 2,4-DCP and pyruvate. nih.gov
TfdA (2,4-D dioxygenase) : While its primary substrate is 2,4-D, some TfdA-type enzymes can also degrade the (S)-enantiomer of dichlorprop. electronicsandbooks.com
TfdB (2,4-DCP hydroxylase) : Following the initial cleavage, this monooxygenase hydroxylates the resulting 2,4-DCP to form 3,5-dichlorocatechol. researchgate.netnih.gov
TfdC (Chlorocatechol 1,2-dioxygenase) : This enzyme cleaves the aromatic ring of 3,5-dichlorocatechol, a critical step in mineralization. researchgate.net
Hydrolases : These enzymes are involved in later stages of the degradation pathway and in the initial breakdown of ester formulations.
Esterases/Lipases : An initial hydrolysis of this compound is necessary to form dichlorprop. Enzymes like lipase (B570770) from Aspergillus niger have been shown to catalyze the enantioselective hydrolysis of dichlorprop methyl ester, suggesting a similar mechanism for the isobutyl ester. nih.gov
TfdE (Chlorodienelactone hydrolase) : This hydrolase acts on a downstream intermediate, 2-chlorodienelactone, converting it to 2-chloromaleylacetate. researchgate.net
Table 2: Key Enzymes in Dichlorprop Degradation
Enzyme Class Specific Enzyme Function in Degradation Pathway References Dioxygenase RdpA Initiates degradation of (R)-dichlorprop to 2,4-dichlorophenol. mdpi.com SdpA Initiates degradation of (S)-dichlorprop to 2,4-dichlorophenol. [3, 26] TfdB Hydroxylates 2,4-dichlorophenol to 3,5-dichlorocatechol. [1, 6, 13] TfdC Cleaves the aromatic ring of 3,5-dichlorocatechol. asm.org Hydrolase Esterase/Lipase Hydrolyzes the isobutyl ester to form dichlorprop acid. researchgate.net TfdE Converts 2-chlorodienelactone to 2-chloromaleylacetate. asm.org
The enzymatic machinery for dichlorprop and 2,4-D degradation is encoded by specific genes, often clustered together on plasmids or the bacterial chromosome. The most well-characterized genetic system is the tfd gene cluster.
tfd Gene Cluster : First identified on the pJP4 plasmid in Cupriavidus necator JMP134, the tfd genes encode the enzymes for the complete catabolism of 2,4-D. mdpi.comnih.govThe cluster typically includes:
tfdA: Encodes the initial α-ketoglutarate-dependent 2,4-D dioxygenase. researchgate.net * tfdB: Encodes the 2,4-dichlorophenol hydroxylase. researchgate.net * tfdC, tfdD, tfdE, tfdF: Encode the enzymes for the subsequent steps of ring cleavage and processing, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. mdpi.comresearchgate.net * tfdR and tfdT: These are regulatory genes that control the expression of the catabolic genes in response to the presence of the herbicide. mdpi.com Genomic and phylogenetic analyses have revealed that tfd clusters can be classified into at least four different types (tfdI, tfdII, tfdIII, tfdIV), which have evolved through processes like horizontal gene transfer. nih.govbiorxiv.orgnih.gov
rdpA and sdpA Genes : These genes are specific to the degradation of the chiral herbicide dichlorprop. They encode the enantioselective dioxygenases RdpA and SdpA, respectively. nih.govnih.govStudies have shown that amendment of soil with dichlorprop leads to a significant increase in the abundance and expression of both rdpA and sdpA genes in the indigenous microbial community, indicating their crucial role in the herbicide's in-situ degradation. nih.govnih.govThe transcripts for rdpA and sdpA have been found to be highly similar to those in Delftia acidovorans and Sphingomonas herbicidovorans, respectively. nih.gov
The efficiency of microbial degradation of dichlorprop is not constant but is influenced by a range of environmental and physicochemical factors.
Temperature : Temperature significantly affects microbial activity and enzyme kinetics. For Cupriavidus campinensis BJ71, the optimal temperature for 2,4-D degradation was found to be 30°C. nih.govDegradation rates were markedly lower at higher temperatures (e.g., 34°C). nih.govStudies on Cupriavidus gilardii T-1 showed a higher optimal temperature range of 37-42°C for 2,4-D degradation. researchgate.net* pH : The pH of the soil or water matrix is another critical factor. The optimal pH for degradation by C. campinensis BJ71 was 7.0, though the strain could tolerate a wide range from pH 5.0 to 10.0. nih.govSimilarly, C. gilardii T-1 showed optimal degradation in a pH range of 7.0-9.0. researchgate.netExtreme pH values can inhibit the activity of degradative enzymes. researchgate.net* Soil Properties : The type of soil influences degradation rates. Inoculation of Pseudomonas fluorescens HH led to more efficient degradation of 2,4-D in loamy soil compared to other soil types. vjs.ac.vnSoil moisture is also key, with the highest degradation performance observed at 10% and 20% moisture content. vjs.ac.vnThe presence of organic carbon and other nutrients like nitrogen and phosphorus can also stimulate microbial activity and enhance degradation rates. vjs.ac.vnThe degradation of 2,4-D by C. campinensis BJ71 was significantly faster in non-sterile soil compared to sterile soil, highlighting the importance of the native microbial community. nih.gov
Table 3: Optimal Environmental Conditions for Degradation by Select Bacteria
Bacterial Strain Substrate Optimal Temperature (°C) Optimal pH References Cupriavidus campinensis BJ71 2,4-D 30 7.0 researchgate.net Cupriavidus gilardii T-1 2,4-D 37-42 7.0-9.0 nih.gov
In addition to microbial action, this compound and its hydrolysis product, dichlorprop, are susceptible to photochemical degradation. This process, driven by sunlight, is a significant factor in controlling the persistence of pesticides in the environment, particularly in surface waters. acs.org Irradiation of dichlorprop in aqueous solutions leads to its transformation into several photoproducts. The specific products formed depend on the presence of oxygen.
Aerobic Photolysis : When dichlorprop is photolyzed in the presence of oxygen, the primary degradation products include 2,4-dichlorophenol, 2-chlorophenol (B165306), 4-chlorophenol, and 2-(2-chlorophenoxy)propionic acid. acs.orgThis indicates that the main photochemical reactions are the cleavage of the aryloxy-carbon bond and the aryl-halogen bond (photodehalogenation). acs.org* Anaerobic Photolysis : Under an argon atmosphere (anaerobic conditions), the same major products are formed, along with 2,4-dichlorophenyl ethyl ether. acs.org The photochemical degradation of dichlorprop shares pathways with the more studied 2,4-D. acs.orgAdvanced oxidation processes, such as the photo-Fenton reaction (UV/H₂O₂/Fe³⁺), can significantly enhance the rate of photochemical degradation and mineralization of these herbicides, breaking them down completely into CO₂, H₂O, and inorganic chloride. researchgate.netresearchgate.netIn the absence of such catalysts, direct photolysis by UV light results in much lower degradation rates. researchgate.netmdpi.com
Chemical Hydrolysis of Ester Bonds in Aqueous Environments
The ester linkage in this compound is susceptible to hydrolysis in aqueous environments, a process that cleaves the ester to yield 2-(2,4-dichlorophenoxy)propionic acid (Dichlorprop) and isobutanol. This reaction can be catalyzed by either acids or bases. chemguide.co.uklibretexts.orglibretexts.org
Under acidic conditions, the hydrolysis is a reversible reaction, typically requiring heat and an excess of water to proceed to a significant extent. chemguide.co.uklibretexts.org The reaction with pure water is generally very slow. chemguide.co.uk Conversely, alkaline hydrolysis is an irreversible process that goes to completion. chemguide.co.uklibretexts.org This reaction, also known as saponification, involves the attack of a hydroxide (B78521) ion on the ester, resulting in the formation of an alcohol and the salt of the carboxylic acid. chemguide.co.uklibretexts.org
The rate of hydrolysis is influenced by the pH of the water, with the reaction being faster under alkaline conditions. chemrxiv.org While specific kinetic data for the isobutyl ester of dichlorprop is limited, the hydrolysis half-life for the related compound 2,4-D has been reported to be 39 days, providing an indication of its persistence in water. researchgate.netjuniperpublishers.com The stability of the ester bond is a critical factor in determining the compound's persistence in aquatic systems and its availability for transport and uptake by organisms.
Transport and Distribution within Environmental Matrices
Soil Adsorption, Desorption, and Mobility Dynamics
The movement of this compound through the soil is largely governed by its interaction with soil particles, a process that includes adsorption and desorption. As an ester, it is less polar than its acid metabolite, Dichlorprop. However, upon hydrolysis to the more water-soluble and anionic Dichlorprop, its mobility is significantly influenced by soil properties. researchgate.netnih.gov
The primary factors influencing the adsorption of the parent acid, and by extension the mobility of the ester, are soil organic matter content and pH. researchgate.netnih.gov Adsorption generally increases with higher organic matter content and lower soil pH. researchgate.netnih.gov In soils with higher organic matter, the compound can be more strongly retained, reducing its mobility. scialert.net Conversely, in soils with low organic matter and alkaline pH, the anionic form of the acid is more readily repelled by negatively charged clay and organic matter particles, leading to increased mobility. nih.gov
Desorption, the release of the adsorbed compound back into the soil solution, is also a critical process. Studies on the related 2,4-D have shown that desorption can be significant, particularly in soils with lower organic matter content. scialert.net The dynamic equilibrium between adsorption and desorption dictates the concentration of the compound in the soil water and, consequently, its potential for leaching and runoff.
Table 1: Factors Influencing Soil Dynamics of this compound and its Metabolite
| Factor | Influence on Adsorption | Influence on Mobility |
| Soil Organic Matter | Increases adsorption. researchgate.netnih.gov | Decreases mobility. scialert.net |
| Soil pH | Adsorption is higher at lower pH. researchgate.netnih.gov | Mobility increases at higher (alkaline) pH. nih.gov |
| Clay Content | Can increase adsorption. nih.gov | Can decrease mobility. scialert.net |
| Hydrolysis to Acid | The resulting acid is more prone to leaching. | Increases potential mobility. nih.gov |
Leaching Potential to Subsurface and Groundwater Systems
The potential for this compound to leach into groundwater is a significant environmental concern, primarily driven by the mobility of its Dichlorprop metabolite. mdpi.com The relatively high water solubility and low soil-adsorption coefficient of the parent acid suggest a high potential for movement through the soil profile. scialert.net
Field studies on Dichlorprop have demonstrated that leaching is highly dependent on soil type and precipitation patterns. nih.govcapes.gov.br In a study comparing clay and peat soils, leaching was observed in both, but the patterns were complex. nih.gov Interestingly, under "worst-case" irrigation scenarios with higher water input, the total amount of Dichlorprop leached was lower. nih.gov This was attributed to preferential flow paths, or macropores, in the drier soil of the "average" watering regime, which allowed for rapid transport of the herbicide to the subsoil where degradation is slower. nih.gov Once in the subsoil, it can be stored and gradually leached to groundwater. nih.gov
These findings highlight that wet years may not always represent the worst-case scenario for pesticide leaching, especially in structured soils where macropore flow is a dominant transport mechanism. nih.gov
Table 2: Dichlorprop Leaching in Different Soil Types and Irrigation Regimes
| Soil Type | Irrigation Level | Total Water Input (mm/year) | Dichlorprop Leached (g a.i./ha) |
| Clay | Average | 664 | 3.22 |
| Clay | Worst-case | 749 | 0.26 |
| Peat | Average | 664 | 28.9 |
| Peat | Worst-case | 749 | 2.67 |
Data adapted from a study on Dichlorprop leaching over a 5-month period. nih.gov
Surface Runoff and Contamination of Adjacent Aquatic Ecosystems
Surface runoff is another critical pathway for the transport of this compound from agricultural and turf areas to nearby streams, rivers, and lakes. researchgate.netnih.gov The risk of runoff is highest when rainfall occurs shortly after application, before the compound has been absorbed by plants or degraded in the soil. researchgate.net
The amount of runoff is influenced by several factors, including the intensity and duration of rainfall, soil type, slope of the land, and vegetative cover. Ester formulations, being less water-soluble than the acid form, may have a greater affinity for soil particles, but they can still be transported with eroded soil during heavy rainfall events. Once in an aquatic environment, the ester can hydrolyze to the more soluble acid form, contributing to water contamination. juniperpublishers.com The presence of this herbicide in surface waters can have adverse effects on non-target aquatic organisms. nih.govresearchgate.net
Volatilization and Atmospheric Transport Processes
Ester formulations of phenoxy herbicides, including this compound, are known to be more volatile than their salt or acid counterparts. researchgate.netjuniperpublishers.com Volatilization is the process by which the chemical transforms from a solid or liquid state into a vapor, allowing it to be transported in the atmosphere. nih.gov
The rate of volatilization is influenced by environmental conditions such as temperature, wind speed, and soil moisture. Higher temperatures and wind speeds increase the rate of volatilization. This atmospheric transport can lead to the deposition of the compound in areas far from the original application site, potentially impacting sensitive non-target vegetation and ecosystems. juniperpublishers.com
Biotransformation in Non-Target Organisms within Aquatic and Terrestrial Food Webs
Once in the environment, this compound and its primary metabolite, Dichlorprop, can be taken up and transformed by a variety of non-target organisms.
In aquatic ecosystems, fish have been shown to take up the related 2,4-D. However, it is also rapidly broken down and excreted, primarily as the unchanged acid, suggesting a low potential for bioaccumulation. researchgate.net The half-life of 2,4-D in trout has been reported to be as short as 2.4 hours. researchgate.net
In terrestrial environments, microbial degradation is the most significant process for the breakdown of phenoxy herbicides in the soil. researchgate.net A diverse range of soil microorganisms can utilize these compounds as a source of carbon and energy. The primary degradation pathway involves the cleavage of the ether bond, followed by the opening and degradation of the aromatic ring. researchgate.net
Enzymatic processes within organisms can also lead to the transformation of these compounds. For instance, studies on the methyl ester of Dichlorprop have shown that lipases from fungi, such as Aspergillus niger, can enantioselectively hydrolyze the ester. nih.gov This indicates that specific enzymes in non-target organisms can play a role in the biotransformation and detoxification of this class of herbicides. nih.gov The efficiency of these biotransformation processes is a key determinant of the persistence and potential for food web transfer of this compound.
Metabolic Pathways in Aquatic Biota (e.g., Fish, Invertebrates)
Direct metabolic studies on this compound in aquatic organisms are not extensively documented in publicly available literature. However, the metabolic fate of this compound can be largely inferred from the well-studied behavior of other 2,4-D esters in aquatic environments. The primary and most significant metabolic transformation that 2,4-D esters undergo in aquatic biota is hydrolysis. juniperpublishers.comfao.orginchem.org
Upon absorption by aquatic organisms such as fish and invertebrates, this compound is expected to be rapidly hydrolyzed by esterase enzymes. This enzymatic cleavage breaks the ester bond, yielding the parent acid, 2-(2,4-dichlorophenoxy)propionic acid (Dichlorprop), and isobutanol. The greater toxicity sometimes observed in ester formulations of phenoxy herbicides for aquatic life is often attributed to the higher lipophilicity of the ester, which facilitates faster absorption across biological membranes like gills. juniperpublishers.com Once absorbed, the subsequent hydrolysis to the more polar acid form can lead to internal exposure.
The rate of this hydrolysis can be influenced by various factors, including the specific species, the organism's physiological condition, and the activity of its enzymatic systems. For instance, in fish, the liver is a primary site of detoxification and metabolism, and it is likely that esterases in the liver and other tissues play a crucial role in this conversion. inchem.org
Following the initial hydrolysis, the resulting Dichlorprop would then be subject to further metabolic processes that are characteristic of phenoxy acid herbicides. These can include conjugation with endogenous molecules like glucose or amino acids to form more water-soluble compounds that can be more readily excreted from the organism. The isobutanol formed during hydrolysis is a simple alcohol that is expected to be readily metabolized and eliminated.
It is important to note that the metabolic pathways can vary between different aquatic species, leading to species-specific sensitivities to the compound.
Considerations of Bioaccumulation Potential and Trophic Transfer
The potential for a chemical to bioaccumulate in an organism and be transferred through the food web is a critical aspect of its environmental risk assessment. This potential is often initially assessed using the octanol-water partition coefficient (Log Kow), a measure of a chemical's lipophilicity. wikipedia.org Chemicals with a high Log Kow are more likely to partition into the fatty tissues of organisms and thus have a higher bioaccumulation potential. nih.gov
However, the bioaccumulation potential of this compound is significantly mitigated by its rapid hydrolysis to the less lipophilic Dichlorprop. fao.orginchem.org This rapid biotransformation limits the extent to which the parent ester can accumulate in tissues. Studies on 2,4-D and its various esters have generally shown a low potential for significant bioaccumulation or biomagnification in aquatic food webs. fao.orgwaterquality.gov.au
Trophic transfer, the movement of a contaminant through the food chain, is also considered to be limited for 2,4-D and its derivatives. The rapid metabolism and excretion of the parent acid work against its significant transfer to higher trophic levels.
Interactive Data Table: Physicochemical Properties and Bioaccumulation Indicators
| Compound Name | CAS Number | Property | Value | Reference |
| This compound | Not available in provided sources | - | - | - |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 94-75-7 | Log Kow | 2.81 | ilo.org |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 94-75-7 | BCF (Golden orfe) | <10 | inchem.org |
Plant Metabolism and Intrinsic Detoxification Mechanisms
Uptake and Translocation Dynamics within Plant Tissues
The initial interaction of Isobutyl 2-(2,4-dichlorophenoxy)propionate with a plant involves its uptake through the foliage or roots. As an ester, this compound is lipophilic (fat-soluble), a characteristic that enhances its ability to penetrate the waxy cuticle of plant leaves. cymitquimica.com This lipophilicity facilitates rapid absorption into the plant tissues compared to its more polar acid form. ucanr.edu
Once absorbed, the isobutyl ester itself does not typically undergo significant long-distance transport. ucanr.edu Instead, it is rapidly hydrolyzed within the plant cells to its biologically active acid form, 2-(2,4-dichlorophenoxy)propanoic acid (also known as dichlorprop). ucanr.edunih.gov This resulting acid is more water-soluble and is the primary form that is translocated throughout the plant via the phloem, the plant's vascular tissue responsible for transporting sugars and other organic molecules from the leaves (source) to other parts of the plant like the roots and growing points (sinks). ucanr.edu Studies on the related compound 2,4-D have shown that the carboxyl-labeled ester residue moves in a basipetal direction towards the roots and young leaves, indicating phloem transport. ucanr.edu The efficiency of translocation can be influenced by various factors, including plant species, growth stage, and environmental conditions. nih.gov The distribution of the absorbed herbicide is critical, as its accumulation in meristematic tissues is what leads to the disruption of plant growth.
Detailed Biotransformation Pathways in Susceptible and Herbicide-Resistant Plant Species
The detoxification of this compound is a multi-phase process designed to convert the active, toxic molecule into inactive, water-soluble conjugates that can be safely compartmentalized or degraded. This process is often categorized into three phases: modification (Phase I), conjugation (Phase II), and compartmentalization or further degradation (Phase III). usda.govunl.edu
The very first and a critical step in the metabolism of this compound within the plant is its hydrolysis. ucanr.edu This reaction is catalyzed by esterase enzymes present in plant cells, which cleave the ester bond, releasing the free acid, dichlorprop (B359615), and isobutanol. nih.govcapes.gov.br
This hydrolysis is crucial because the herbicidal activity is primarily associated with the acid form (dichlorprop), which mimics the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds. nih.govwikipedia.org Evidence from studies with radiolabeled 2,4-D esters shows that the alcohol portion of the ester remains in the treated leaf, while the acid portion is translocated, confirming that hydrolysis occurs upon or shortly after absorption. ucanr.edu
Following hydrolysis to dichlorprop, the plant employs Phase II detoxification pathways to further neutralize the molecule. The primary mechanism is conjugation, where the plant attaches a sugar molecule or an amino acid to the herbicide, rendering it inactive and more water-soluble. unl.eduunl.edu
Glycosylation: The most common conjugation reaction involves the attachment of glucose to the carboxylic acid group of dichlorprop, forming a glucose ester. unl.edu This reaction is catalyzed by glucosyltransferases. While this conjugation significantly reduces the phytotoxicity of the herbicide, these glucose esters can sometimes be hydrolyzed back to the active acid form by certain plant enzymes, making it a reversible detoxification step. unl.edu
Amino Acid Conjugation: Plants can also conjugate dichlorprop with amino acids, such as aspartate. This process also serves to inactivate the herbicide and increase its polarity.
These conjugation reactions effectively remove the active herbicide from the cytosol, preventing it from interfering with plant hormone pathways. unl.edunih.gov
In addition to conjugation, the dichlorophenoxy ring structure of dichlorprop can be modified through Phase I oxidation reactions, primarily hydroxylation. nih.gov This process involves the introduction of a hydroxyl (-OH) group onto the aromatic ring of the molecule. This reaction increases the molecule's reactivity and water solubility, and often serves as a preparatory step for subsequent conjugation reactions. nih.gov
Following hydroxylation, the aromatic ring can be cleaved, leading to the complete degradation of the herbicide molecule. The side-chain of dichlorprop can also be degraded, ultimately breaking down to 2,4-dichlorophenol (B122985). nih.gov These degradation processes represent a permanent detoxification of the herbicide.
The key enzymes responsible for the oxidative metabolism (Phase I reactions) of many herbicides, including phenoxy auxins like dichlorprop, are the Cytochrome P450 monooxygenases (P450s). researchgate.netndl.go.jp These are a large and diverse family of enzymes that catalyze a wide range of oxidative reactions, including the hydroxylation of the herbicide's aromatic ring. researchgate.netnih.govnih.gov
P450s are essential components of the plant's defense system against xenobiotics. frontiersin.org By hydroxylating dichlorprop, P450s reduce its phytotoxicity and facilitate its subsequent conjugation to glucose or other molecules in Phase II of the detoxification process. researchgate.net The activity and diversity of P450 enzymes can vary significantly between different plant species, which is a key factor in the selective action of many herbicides. nih.gov
Implications of Differential Metabolism for Herbicide Resistance Evolution in Weeds
The evolution of herbicide resistance in weed populations is a major challenge in agriculture, and non-target-site resistance (NTSR) is a primary mechanism. nih.govresearchgate.net NTSR often involves enhanced metabolism of the herbicide, where resistant weeds detoxify the chemical much more rapidly and efficiently than susceptible weeds. usda.govnih.govresearchgate.net
In the context of this compound, resistance can evolve in a weed population through the selection of individuals that have a greater capacity to carry out the detoxification pathways described above. This is often linked to the overexpression of the genes encoding key detoxification enzymes, particularly Cytochrome P450 monooxygenases. usda.govnih.govresearchgate.net
Resistant weed biotypes may exhibit elevated levels of specific P450s that are highly effective at hydroxylating dichlorprop. usda.gov This rapid hydroxylation, followed by swift conjugation, prevents the herbicide from accumulating to lethal concentrations at its target site in the plant's cells. Because this mechanism is not specific to a single herbicide but to a class of chemicals or detoxification pathway, metabolic resistance can confer cross-resistance to multiple herbicides, even those with different modes of action, making it a particularly problematic form of resistance. researchgate.net
Intracellular Compartmentalization and Sequestration of Metabolites
The detoxification of xenobiotics, including herbicides like this compound, within plant cells is a highly organized process that relies on the spatial separation of metabolic pathways and the sequestration of potentially harmful compounds. This intracellular compartmentalization is crucial for protecting sensitive cellular components from the herbicide and its metabolic byproducts. The primary destination for the sequestration of herbicide metabolites is the vacuole, a large, membrane-bound organelle that can occupy a significant portion of the plant cell volume.
Upon entering the plant cell, this compound is expected to undergo hydrolysis, releasing the active acid form, 2-(2,4-dichlorophenoxy)propionic acid (Dichlorprop). This initial transformation is a critical step, as the resulting acid is more amenable to further metabolic detoxification reactions. While specific studies on the isobutyl ester are limited, research on analogous compounds such as the isopropyl ester of 2,4-D has shown that hydrolysis is a key metabolic event. In studies with lemons and barley treated with radiolabeled 2,4-D isopropyl ester, the ester was hydrolyzed, and the resulting 2,4-D acid was then conjugated with plant constituents.
Following the initial hydrolysis, the Dichlorprop acid undergoes further metabolism, primarily through conjugation with sugars or amino acids. These conjugation reactions increase the water solubility of the metabolites and mark them for transport and sequestration. In various plant species, the metabolism of the closely related herbicide 2,4-D leads to the formation of glucose esters and amino acid conjugates, such as those with aspartic and glutamic acid. For instance, in bean and soybean plants, major metabolites of 2,4-D include 4-O-β-D-glucosides of hydroxylated forms of the herbicide, as well as N-(2,4-dichlorophenoxyacetyl)-L-aspartic and N-(2,4-dichlorophenoxyacetyl)-L-glutamic acids. nih.gov In cereals, the 1-O-(2,4-dichlorophenoxyacetyl)-β-D-glucose conjugate is predominant. nih.gov
The transport of these conjugated metabolites into the vacuole is an active process mediated by specific transporters located on the tonoplast, the vacuolar membrane. Members of the ATP-binding cassette (ABC) transporter superfamily are strongly implicated in the sequestration of herbicide metabolites. These transporters utilize the energy from ATP hydrolysis to move a wide range of substrates, including conjugated xenobiotics, into the vacuole against a concentration gradient. This active transport mechanism is essential for accumulating high concentrations of detoxified metabolites within the vacuole, effectively removing them from the cytoplasm where they could interfere with cellular processes.
Table 1: Predicted Intracellular Fate and Compartmentalization of this compound Metabolites
| Step | Process | Location | Key Molecules Involved | Predicted Metabolites |
| 1 | Uptake | Plasma Membrane | Passive diffusion/transporters | This compound |
| 2 | Hydrolysis | Cytoplasm | Esterases | 2-(2,4-dichlorophenoxy)propionic acid (Dichlorprop), Isobutanol |
| 3 | Conjugation | Cytoplasm/Endoplasmic Reticulum | UDP-glucosyltransferases, etc. | Dichlorprop-glucose esters, Dichlorprop-amino acid conjugates |
| 4 | Sequestration | Tonoplast (Vacuolar Membrane) | ABC transporters | Conjugated Dichlorprop metabolites |
| 5 | Storage | Vacuole | - | Sequestered Dichlorprop metabolites |
This compartmentalization strategy ensures that the toxic effects of the herbicide are minimized, allowing the plant to tolerate its presence. The efficiency of this detoxification and sequestration system is a key determinant of a plant's sensitivity or resistance to phenoxypropionic acid herbicides.
Advanced Analytical Methodologies for Environmental and Biological Matrix Characterization
Comprehensive Extraction and Sample Preparation Techniques for Diverse Matrices (Soil, Water, Sediment, Plant Tissue)
The initial and most critical step in the analysis of Isobutyl 2-(2,4-dichlorophenoxy)propionate is its efficient extraction from various matrices. Since the ester is readily hydrolyzed to its parent acid, dichlorprop (B359615) (2,4-DP), under both acidic and alkaline conditions, many methods focus on extracting the more stable acid form. nih.gov The choice of extraction technique depends on the matrix's physical and chemical properties.
For soil and sediment samples , a common approach involves initial hydrolysis followed by extraction. Samples can be treated with a sodium hydroxide (B78521) solution and heated overnight to ensure the complete conversion of the ester to the dichlorprop acid. epa.gov Following hydrolysis, the sample is acidified to a pH of approximately 3 to protonate the acid, making it amenable to extraction with an organic solvent. epa.gov Soxhlet extraction is a robust technique for these matrices, with studies showing that an extraction time of 4 hours is often optimal for achieving high recovery rates. semanticscholar.orgresearchgate.net Solvents like methanol (B129727) are frequently used in this process. semanticscholar.orgresearchgate.net Another effective method is sonication extraction, where the sample is agitated with a solvent such as dichloromethane (B109758) or acetone (B3395972) in an ultrasonic bath. mdpi.com
For water samples , which may contain the herbicide through runoff or spray drift, extraction methods aim to isolate and concentrate the analyte from a large volume. semanticscholar.org Salt-assisted liquid-liquid extraction (SALLE) has proven to be a simple, fast, and effective technique. researchgate.net In this method, a water-miscible organic solvent like acetonitrile (B52724) is used for extraction, and a salt such as sodium chloride is added to induce phase separation, driving the analyte into the organic layer. researchgate.net Alternatively, solid-phase extraction (SPE) provides a reliable method for concentrating acidic herbicides from water, often replacing older liquid-liquid extraction techniques. lcms.cz
In plant tissues , the analysis is complicated by the potential for the herbicide to form conjugates, such as glucosides. nih.gov To determine the total residue, a deconjugation step is necessary. Enzymatic deconjugation, using enzymes like α- and β-glucosidase from Aspergillus niger, offers a mild alternative to harsh alkaline hydrolysis and can achieve complete conversion of glucosides to the free acid. nih.gov After deconjugation, the extraction proceeds similarly to that for soil or water samples.
The table below summarizes common extraction techniques for dichlorprop and its esters.
Extraction Techniques for Dichlorprop Analysis
| Matrix | Extraction Technique | Key Parameters | Typical Solvents | Reference |
|---|---|---|---|---|
| Soil/Sediment | Soxhlet Extraction | Requires hydrolysis pre-treatment; Optimal extraction time of 4 hours. | Methanol | semanticscholar.orgresearchgate.net |
| Soil/Sediment | Sonication Extraction | Sample is sonicated with a solvent for ~40 minutes. | Dichloromethane, Acetone | mdpi.com |
| Water | Salt-Assisted Liquid-Liquid Extraction (SALLE) | Uses a salting-out agent to induce phase separation. | Acetonitrile (extractant), Sodium Chloride (salt) | researchgate.net |
| Water | Solid-Phase Extraction (SPE) | Concentration step often used prior to LC-MS/MS analysis. | N/A (sorbent-based) | lcms.cz |
| Plant Tissue | Enzymatic Deconjugation | Uses enzymes (e.g., glucosidase) to cleave conjugates before extraction. | N/A (enzymatic reaction) | nih.gov |
High-Resolution Chromatographic Separation and Detection Techniques
Following extraction and sample clean-up, chromatographic techniques are employed to separate the analyte of interest from co-extracted matrix components before detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of dichlorprop, the hydrolysis product of this compound. semanticscholar.orgresearchgate.net Due to the polar and acidic nature of dichlorprop, reversed-phase HPLC is the most common separation mode. nih.govmdpi.com
A typical HPLC system utilizes a C18 column, which provides excellent separation for phenoxy acids. epa.govmdpi.com The mobile phase usually consists of a mixture of an organic solvent, such as methanol or acetonitrile, and acidified water (e.g., with formic or orthophosphoric acid) in a gradient elution mode. epa.govresearchgate.net The acidic modifier ensures that the analyte remains in its protonated, less polar form, leading to better retention and peak shape on the reversed-phase column.
For detection, tandem mass spectrometry (LC-MS/MS) has become the preferred technique due to its superior sensitivity and selectivity, largely supplanting older methods. lcms.cz It allows for the detection of analytes at very low concentrations, often well below the maximum residue limits set by regulatory bodies. lcms.cz An Agilent 1290 Infinity HPLC coupled to a Sciex TripleQuad 6500 mass spectrometer is an example of a system used for this purpose. epa.gov Photodiode array (PDA) detectors are also used, providing spectral information that can aid in peak identification. mdpi.com
Typical HPLC Conditions for Dichlorprop Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Phenomenex Onyx C18 Monolithic) | epa.gov |
| Mobile Phase | Gradient of acidified water (e.g., 0.1% formic acid) and methanol/acetonitrile. | epa.gov |
| Flow Rate | Typically 1.0 mL/min. | mdpi.com |
| Detector | Tandem Mass Spectrometry (MS/MS) or Photodiode Array (PDA). | lcms.czmdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound and its metabolites. unl.edu While the ester itself can be analyzed directly, the parent acid, dichlorprop, is not volatile and requires a derivatization step to convert it into a more volatile form suitable for GC analysis. nih.gov
The GC-MS analysis of lipophilic extracts can identify a wide range of compounds present in a sample. nih.gov For a typical GC-MS run, a capillary column such as a DB-5 is used. nih.gov The oven temperature is programmed to ramp up, for instance, from an initial hold at 50-60°C to a final temperature of around 300°C, to effectively separate compounds based on their boiling points. mdpi.comnih.gov Helium is commonly used as the carrier gas. mdpi.com Detection is achieved with a mass spectrometer operating in full scan mode, which provides detailed mass spectra that can be compared against libraries for compound identification. mdpi.com GC-MS is particularly useful for profiling various organic compounds in complex mixtures and can be used to identify metabolites and degradation products. pharmacyjournal.inforesearchgate.net
Immunoassay Techniques for Rapid Screening and Quantitative Analysis
Immunoassays offer a rapid, cost-effective, and sensitive alternative to chromatographic methods, making them ideal for high-throughput screening of samples. escholarship.org These techniques are based on the specific binding between an antibody and the target analyte (antigen).
Fluorescence Polarization Immunoassay (FPIA) has been successfully developed for the screening of dichlorprop. fao.org This method relies on the competition between the free analyte in the sample and a fluorescein-labeled dichlorprop tracer for a limited number of antibody binding sites. fao.orgnih.gov When the tracer is bound by the larger antibody molecule, its rotation slows, resulting in a high fluorescence polarization signal. nih.gov Conversely, in the presence of dichlorprop from a sample, more tracer remains free, leading to a lower polarization signal. FPIA is a homogeneous assay, meaning it does not require the separation and washing steps characteristic of other immunoassays like ELISA, and the analysis time can be as short as 5 minutes. nih.govpublichealthtoxicology.com Nanobodies, a type of recombinant antibody, have also been developed to create highly specific and sensitive immunoassays for related compounds like 2,4-D, demonstrating the potential for developing advanced immunochemical tools for this compound. escholarship.org
Spectroscopic and Spectrometric Characterization of Metabolites (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)
While chromatographic methods are excellent for separation and quantification, the unambiguous identification of unknown metabolites often requires the combined power of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). unl.edufrontiersin.org These two techniques are highly complementary.
HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a metabolite. frontiersin.org However, this alone is often insufficient for complete structural elucidation.
NMR spectroscopy, on the other hand, provides detailed information about the chemical environment of atoms (primarily 1H and 13C) within a molecule, offering direct insights into its structure. frontiersin.orgmdpi.com While MS is generally more sensitive, NMR is inherently quantitative and non-destructive. mdpi.comnih.gov Techniques like 2D NMR (e.g., HSQC, J-Res) can help to resolve overlapping signals in complex mixtures and establish connectivity between atoms, which is crucial for identifying novel compounds. mdpi.comnih.gov The combination of MS and NMR improves the detection and annotation of metabolites, with some studies showing that certain key metabolites may be missed if only one technique is used. nih.gov
Rigorous Method Validation Parameters: Linearity, Limits of Detection and Quantification, Recovery, and Precision
To ensure that an analytical method is reliable and fit for purpose, it must be rigorously validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH) or SANTE. nih.govmdpi.com Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), recovery (accuracy), and precision.
Linearity: This assesses the method's ability to produce results that are directly proportional to the concentration of the analyte. It is typically evaluated by a calibration curve, and a high coefficient of determination (R²) value (e.g., ≥ 0.99) is desired. semanticscholar.orgmdpi.com
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. semanticscholar.orgresearchgate.net For the analysis of dichlorprop and related compounds in soil, LOQs are often set at 0.01 mg/kg. epa.gov In water analysis, LOQs can be as low as 1.0 ng/mL. researchgate.net
Recovery: This parameter, also known as accuracy, measures the extent to which the method can correctly determine the known amount of an analyte in a spiked sample. Recoveries are typically expressed as a percentage, with acceptable ranges often falling between 70% and 120%. lcms.cznih.gov
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values below 15-20% being generally acceptable, depending on the concentration level. lcms.cznih.gov
The table below presents typical validation data for the analysis of dichlorprop.
Method Validation Parameters for Dichlorprop Analysis
| Parameter | Matrix | Typical Value/Range | Reference |
|---|---|---|---|
| Linearity (R²) | Water/Soil | ≥ 0.9957 | semanticscholar.orgresearchgate.net |
| LOD | Water | 0.3 ng/mL | researchgate.net |
| LOQ | Soil | 0.01 mg/kg | epa.gov |
| LOQ | Water | 1.0 ng/mL - 2 µg/mL | semanticscholar.orgresearchgate.net |
| Recovery (%) | Wheat/Linseed | 76% - 117% | nih.gov |
| Recovery (%) | Water/Soil | 80% - 100% | semanticscholar.org |
| Precision (RSD%) | Wheat/Linseed | ≤ 13% | nih.gov |
| Precision (RSD%) | Water | ≤ 7.2% | researchgate.net |
Ecological Interactions and Mechanisms of Non Target Organism Response
Ecological Impact on Aquatic Ecosystems
When Isobutyl 2-(2,4-dichlorophenoxy)propionate enters aquatic environments, it poses a risk to the health and structure of these sensitive ecosystems. Its impact is twofold, affecting aquatic organisms directly through toxicity and indirectly by altering the physical and chemical properties of their habitat.
Effects on Non-Target Aquatic Flora and Fauna, including Vascular Plants and Invertebrates
The ester forms of phenoxy herbicides, such as this compound, are generally considered to be more toxic to aquatic fauna than their acid or salt counterparts. This is particularly true for fish and aquatic invertebrates, which can be vital components of the aquatic food web.
Aquatic Fauna: Studies on related compounds provide insight into the potential toxicity. The butoxyethyl ester of 2,4-DP (Dichlorprop) is classified as highly toxic to fish and freshwater invertebrates. Similarly, various esters of the related herbicide 2,4-D are rated from "slightly toxic" to "highly toxic" to fish and "moderately toxic" to freshwater invertebrates. epa.gov The toxicity of these esters can be significant; for example, Dichlorprop-P (B76475) 2-ethylhexyl ester shows moderate acute toxicity to fish and aquatic invertebrates like Daphnia magna. herts.ac.ukapvma.gov.au While specific data for the isobutyl ester is limited, the trend suggests a notable risk to aquatic animal life. Exposure to 2,4-D based herbicides has been shown to impair visually guided behaviors essential for survival in larval fish by affecting neural circuit development and function. nih.gov
Aquatic Flora: As a herbicide, all forms of dichlorprop (B359615) and related phenoxy compounds exhibit high toxicity to non-target vascular aquatic plants. epa.gov Unintended exposure can lead to the damage or elimination of native aquatic vegetation. This loss of plant life can have significant indirect consequences, such as the reduction of habitat and physical cover for fish and invertebrates, which can leave them more vulnerable to predation. epa.gov
Ecotoxicity of Dichlorprop and Related Esters to Aquatic Organisms
| Compound | Organism | Endpoint | Toxicity Value (mg/L) | Classification |
|---|---|---|---|---|
| Dichlorprop-P | Fish | LC50 | >1.0 | Moderately Toxic herts.ac.uk |
| Dichlorprop-P | Aquatic Invertebrates (e.g., Daphnia) | EC50 | >1.0 | Slightly to Moderately Toxic herts.ac.uk |
| Dichlorprop-P | Aquatic Plants | EC50 | >0.1 - 1.0 | Moderately Toxic herts.ac.uk |
| Dichlorprop-P 2-ethylhexyl ester | Fish | LC50 | >1.0 | Moderately Toxic herts.ac.uk |
| Dichlorprop-P 2-ethylhexyl ester | Daphnia magna | EC50 | >1.0 | Moderately Toxic herts.ac.uk |
Mechanisms of Water Column Contamination and Distribution in Aquatic Environments
This compound can enter aquatic ecosystems through several primary pathways. Once in the water, its distribution and persistence are influenced by various physical and chemical processes.
Entry Pathways: The most common routes of contamination are surface runoff from treated agricultural or non-agricultural lands, spray drift during application, and leaching through the soil into groundwater that subsequently discharges into surface water bodies. nih.govcanada.ca Runoff is particularly likely if rainfall occurs shortly after application, washing the herbicide from soil and plant surfaces into nearby streams, rivers, or lakes. nih.gov Spray drift, the movement of airborne herbicide droplets away from the target area, can lead to direct deposition onto water surfaces. business.qld.gov.au
Transformation and Distribution: Upon entering the water, the isobutyl ester of dichlorprop undergoes hydrolysis, a chemical reaction with water, converting it into dichlorprop acid. apvma.gov.au This process is a critical step in its environmental fate, as the acid form has different properties, notably higher water solubility and mobility, than the parent ester. The rate of hydrolysis can be influenced by factors such as pH. apvma.gov.au While the ester form is less mobile, its rapid conversion to the more soluble acid facilitates its distribution throughout the water column. The dichlorprop acid is then subject to further degradation, primarily through microbial action (biotransformation) and breakdown by sunlight (phototransformation). canada.ca
Ecological Impact on Terrestrial Ecosystems
On land, the ecological effects of this compound are centered on its potent herbicidal activity and its interaction with the complex soil environment.
Effects on Non-Target Terrestrial Plants and Plant Communities
As a synthetic auxin herbicide, this compound is designed to be highly effective against broadleaf plants. herts.ac.uk Its mode of action involves mimicking the natural plant growth hormone auxin, leading to uncontrolled, disorganized cell division and growth that ultimately damages the plant's vascular tissue and causes death. wikipedia.org
When this herbicide moves off-target, primarily through spray drift, it can cause significant damage to desirable non-target plants and alter the composition of natural plant communities. edupublishers.in Even low concentrations of drifted herbicide can cause sublethal effects such as stunted growth, leaf and stem twisting, reduced flowering, and decreased seed production. mst.dknih.gov This can lead to a decline in plant biodiversity in areas adjacent to treated fields, such as hedgerows and field margins. mst.dk The loss of sensitive native species can alter the competitive dynamics within the plant community, potentially allowing more resistant or invasive species to become dominant. edupublishers.in
Influence on Soil Microbial Community Structure and Function, including Enzyme Activity
The soil microbial community is essential for nutrient cycling and soil health. Upon reaching the soil, this compound hydrolyzes to dichlorprop acid, which can then be acted upon by soil microorganisms. The interaction is complex, involving both degradation of the herbicide and potential toxic effects on the microbial community.
Summary of Dichlorprop's Influence on Soil Microbial Communities
| Aspect | Observed Effect | Mechanism/Reason |
|---|---|---|
| Biodegradation | Primary route of dissipation in soil. nih.gov | Microorganisms (e.g., Sphingomonadaceae) use dichlorprop as a carbon source. nih.gov |
| Bacterial Diversity | Can increase diversity and abundance of specific degrader taxa. nih.gov | Selective pressure favors bacteria capable of metabolizing the herbicide. |
| Enzyme Activity (Specific) | Induces expression of dioxygenase genes involved in degradation. nih.gov | Presence of the substrate (dichlorprop) triggers enzyme production. |
| Community Structure | Variable; can shift bacteria-to-fungi ratio at high concentrations. researchgate.net | Differential toxicity and utilization of the compound by different microbial groups. |
| Enzyme Activity (General) | Variable; potential for transient toxic effects on enzymes like dehydrogenase. nih.gov | Impact is often less significant than factors like soil organic matter. mdpi.com |
Indirect Ecological Pathways Affecting Terrestrial Invertebrates and Vertebrates
The most significant ecological impacts of this compound on terrestrial animals are often indirect, resulting from the intended herbicidal effect on plant life. pesticidestewardship.org By altering the habitat structure and food web, the effects of the herbicide can cascade through multiple trophic levels. usgs.gov
Habitat and Food Source Alteration: The removal of broadleaf plants from an ecosystem reduces the availability of food and shelter for a wide range of organisms. pesticidestewardship.org Herbivorous insects that rely on these specific plants for food will decline, which in turn reduces the food source for insectivorous birds, small mammals, and other predators. edupublishers.in The loss of flowering plants also negatively impacts pollinators like bees and butterflies. edupublishers.in
Impacts on Wildlife: Birds and small mammals may also be affected by the loss of vegetation for cover from predators and for nesting sites. edupublishers.in While direct toxicity to birds and earthworms is rated as moderate for dichlorprop, the disruption of their food supply and habitat can have more profound long-term effects on their populations. herts.ac.ukherts.ac.uk A reduction in the diversity and abundance of non-target plants leads to a less resilient ecosystem, impacting the entire food web that depends on that primary production. researchgate.net For example, a decline in plant diversity can disrupt mutualistic relationships, such as seed dispersal by animals, further altering the ecosystem's structure and function. researchgate.net
Evolutionary Dynamics of Herbicide Resistance in Weed Biotypes and their Ecological Ramifications
The continuous application of selective herbicides imposes significant pressure on weed populations, leading to the evolution of resistant biotypes. This phenomenon is a classic example of rapid evolution in response to anthropogenic environmental change. The evolutionary dynamics of herbicide resistance are governed by several factors, including the initial frequency of resistance alleles in the weed population, the mode of inheritance of resistance traits, the intensity of selection pressure, and the fitness of resistant individuals in the presence and absence of the herbicide.
This compound belongs to the phenoxyalkanoic acid class of herbicides, which act as synthetic auxins, disrupting normal plant growth and development. While specific documented cases of resistance solely to this compound are not prevalent in scientific literature, resistance has been observed in the broader class of synthetic auxin herbicides. The evolution of resistance to these herbicides has been noted to be slower compared to other herbicide modes of action.
A notable case of resistance to a closely related compound, dichlorprop-p, has been identified in a multiple-herbicide-resistant biotype of green pigweed (Amaranthus powellii) in Ontario, Canada. This biotype has demonstrated resistance to several synthetic auxin herbicides, highlighting the complex nature of resistance evolution. Research on this population has provided quantitative data on the levels of resistance to various synthetic auxins.
The mechanisms of resistance to synthetic auxin herbicides can be complex and are not always fully understood. They can involve modifications at the herbicide's target site, enhanced herbicide metabolism, or reduced translocation of the herbicide to its site of action within the plant. The evolution of such resistance mechanisms can have significant ecological consequences.
The proliferation of herbicide-resistant weed biotypes can lead to shifts in the composition of weed communities within agricultural landscapes. As susceptible weeds are controlled, resistant biotypes can thrive, leading to an increase in their population density. This can result in reduced crop yields and increased economic costs for farmers who may need to resort to more complex and expensive weed management strategies.
From an ecological perspective, the dominance of a few herbicide-resistant weed species can lead to a reduction in local plant biodiversity. This, in turn, can have cascading effects on other trophic levels, affecting herbivores, pollinators, and other organisms that depend on a diverse range of plant species. The altered plant community structure can also impact soil health and nutrient cycling.
Furthermore, the management of herbicide-resistant weeds often involves the use of alternative herbicides or higher application rates, which can have broader environmental impacts. These can include increased risks of off-target herbicide drift, potential contamination of soil and water resources, and effects on non-target organisms.
Detailed Research Findings: Resistance in Amaranthus powellii
A study on a population of Amaranthus powellii from Ontario, Canada, confirmed resistance to multiple synthetic auxin herbicides. The research quantified the level of resistance by determining the herbicide dose required to cause 50% growth reduction (GR50) in the resistant (R) population compared to a susceptible (S) population. The resistance factor (RF) is calculated as the ratio of the GR50 of the R population to the GR50 of the S population.
| Herbicide | Chemical Class | Resistance Factor (RF) |
|---|---|---|
| MCPA | Phenoxyalkanoic acid | 4.4 |
| aminocyclopyrachlor | Pyridine carboxylic acid | 3.0 |
| dichlorprop-p | Phenoxyalkanoic acid | 2.5 |
| mecoprop | Phenoxyalkanoic acid | 2.4 |
The data indicates a moderate level of resistance to dichlorprop-p, with the resistant population requiring 2.5 times more of the herbicide to achieve the same level of growth inhibition as the susceptible population bioone.org. This level of resistance, while not as high as observed for some other herbicides, is significant enough to lead to control failures in the field. The cross-resistance to other synthetic auxins like MCPA and mecoprop suggests a resistance mechanism that is not highly specific to a single chemical structure within this herbicide class bioone.org.
The ecological ramifications of the spread of such multiple-resistant biotypes are substantial. The presence of weeds like Amaranthus powellii that are resistant to a range of synthetic auxins limits the chemical options available for effective weed control. This necessitates the adoption of integrated weed management strategies that combine chemical control with cultural and mechanical methods to mitigate the further evolution and spread of resistance.
Bioremediation and Phytoremediation Strategies for Environmental Contamination
Microbial Bioremediation Technologies for Contaminated Soils and Water
Microbial bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants into less toxic substances. For contaminants like dichlorprop (B359615), this eco-friendly approach is considered a cost-effective and advantageous technique for cleaning up soil and water. prakritimitrango.com The success of these technologies relies on the presence and activity of microbial communities capable of using the herbicide as a source of carbon and energy.
Enhanced Natural Attenuation via Indigenous Microbial Communities
Natural attenuation refers to the naturally occurring processes in soil and groundwater that, without human intervention, reduce the mass, toxicity, and concentration of contaminants. researchgate.net These processes include biodegradation, dispersion, and dilution. researchgate.net For dichlorprop, the primary mechanism is biodegradation by native soil microorganisms. clu-in.org Studies have confirmed that the dissipation of dichlorprop in soil is mainly controlled by microbial activity, as negligible degradation occurs in sterilized soil. clu-in.org
Enhanced Natural Attenuation (ENA) is a strategy that involves targeted interventions to increase the effectiveness of these natural processes. awsjournal.org This approach serves as a bridge between passive monitoring and more aggressive remediation methods. frontiersin.org For sites contaminated with Isobutyl 2-(2,4-dichlorophenoxy)propionate, ENA could involve optimizing environmental conditions such as soil moisture or aeration to stimulate the existing dichlorprop-degrading microbial populations once the initial hydrolysis of the ester has occurred. agriculturejournals.cz Research on the enantioselective biodegradation of dichlorprop shows that indigenous microbes often preferentially degrade one of its stereoisomers, S-dichlorprop, over the more persistent R-dichlorprop, a detailed finding that is crucial for monitoring the effectiveness of natural attenuation. clu-in.org
Bioaugmentation with Specifically Engineered or Selected Degrading Strains
Bioaugmentation is the process of introducing pre-grown, specialized microbial strains or consortia into a contaminated environment to enhance the degradation of specific pollutants. prakritimitrango.com This technique is particularly useful when the native microbial population lacks the capacity to efficiently degrade a contaminant. The selection of effective microbial strains is a critical factor for success. prakritimitrango.com
Numerous studies have isolated bacteria capable of degrading dichlorprop and the closely related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govnih.gov These microorganisms could be cultured and applied to contaminated sites. For instance, a bacterial strain identified as Flavobacterium sp. was isolated from soil and demonstrated the ability to use dichlorprop as its sole source of carbon and energy. nih.gov Research has also pointed to the family Sphingomonadaceae as containing key degraders responsible for the preferential breakdown of S-dichlorprop in agricultural soils. clu-in.org
Table 1: Potential Dichlorprop-Degrading Microbial Genera
| Microbial Genus/Family | Related Compound Degraded | Reference |
|---|---|---|
| Flavobacterium | Dichlorprop | nih.gov |
| Sphingomonadaceae (family) | Dichlorprop | clu-in.org |
| Sphingomonas | 2,4-D | nih.gov |
| Pseudomonas | 2,4-D | nih.gov |
| Cupriavidus | 2,4-D | nih.gov |
| Achromobacter | 2,4-D | nih.gov |
| Ochrobactrum | 2,4-D | nih.gov |
Biostimulation Approaches to Accelerate Degradation
Biostimulation involves the addition of nutrients or other amendments to a contaminated environment to stimulate the activity of the native contaminant-degrading microorganisms. prakritimitrango.com Nutrient deficiency is a common factor that limits the rate of intrinsic bioremediation in contaminated soils. nih.gov By providing essential elements like nitrogen and phosphorus, the metabolic activity of the indigenous microbial community can be significantly enhanced. nih.govmdpi.com
While specific biostimulation studies on this compound are not widely documented, research on other organic pollutants has shown the effectiveness of this approach. For example, the amendment of petroleum-contaminated sludge with nitrate (B79036) significantly increased the rate of hydrocarbon degradation by the native microbial community. nih.govmdpi.com A similar strategy could be applied to soils contaminated with dichlorprop, where the addition of appropriate nutrients could accelerate its breakdown by indigenous bacteria.
Table 2: Potential Biostimulation Amendments for Dichlorprop Degradation
| Amendment Type | Specific Example | Purpose | Reference |
|---|---|---|---|
| Nitrogen Source | Nitrate, Ammonium salts | Stimulate microbial growth and enzyme production | nih.govmdpi.com |
| Phosphorus Source | Phosphates | Essential for microbial cell structure (DNA, ATP) | researchgate.net |
| Carbon Source | Simple organic acids, Compost | Provide an easily accessible energy source to boost microbial populations | prakritimitrango.com |
Phytoremediation Potential for this compound Contamination
Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain environmental contaminants from soil and water. awsjournal.orgnih.gov This green technology is a cost-effective and aesthetically pleasing alternative to conventional remediation methods. awsjournal.org For herbicides, plants can play a direct role in degradation or an indirect role by supporting microbial activity in the root zone.
Phytoextraction and Phytodegradation Mechanisms by Plants
Phytoremediation encompasses several mechanisms, including phytoextraction (the uptake and accumulation of contaminants into harvestable plant tissues) and phytodegradation (the breakdown of contaminants within the plant through metabolic processes). awsjournal.org Research has shown that plants can take up and metabolize phenoxy herbicides like dichlorprop.
A field study on the dissipation of dichlorprop-P (B76475) in wheat demonstrated that the herbicide had a half-life of only 1.9 to 2.5 days in the wheat plants. nih.govmdpi.comresearchgate.net This rapid dissipation suggests that the wheat plants were actively metabolizing the compound, a clear example of phytodegradation. nih.govmdpi.comresearchgate.netresearchgate.net The process involves absorption of the chemical, followed by enzymatic transformation into less toxic metabolites, which can then be stored in vacuoles or incorporated into plant tissues. awsjournal.org
Table 3: Phytoremediation Mechanisms and Relevant Plant Species
| Mechanism | Description | Example Plant Species | Reference |
|---|---|---|---|
| Phytodegradation | Breakdown of contaminants within plant tissues by plant enzymes. | Wheat (Triticum aestivum) | mdpi.comresearchgate.net |
| Phytoextraction | Uptake of contaminants from the soil and translocation to shoots. | Spinach (Spinacia oleracea) - demonstrated for heavy metals, potential principle applies. | mdpi.com |
| Rhizodegradation | Breakdown of contaminants in the rhizosphere via plant-supported microbial activity. | White Clover (Trifolium repens), Alfalfa (Medicago sativa) | researchgate.netnih.gov |
Synergistic Interactions in Plant-Microbe Remediation Systems
The collaboration between plants and microorganisms, often called rhizoremediation, can significantly enhance the degradation of soil pollutants. frontiersin.orgnih.govnih.gov Plants release substances through their roots, known as root exudates, which provide nutrients that can sustain and stimulate a diverse community of microorganisms in the rhizosphere (the soil region immediately surrounding the roots). nih.govnih.gov This synergistic relationship forms the basis of highly effective remediation systems. frontiersin.orgagriculturejournals.cznih.gov
Plant growth-promoting bacteria (PGPB) can enhance plant tolerance to the stress caused by contaminants and simultaneously break down the pollutants. researchgate.net For example, the combination of white clover (Trifolium repens) and the bacterium Comamonas sp. was shown to be a potential tool for the remediation of dioxin-contaminated soil. [from initial search] While Trifolium repens is a broadleaf plant that can be targeted by phenoxy herbicides researchgate.net, its use in synergistic pairings with protective and degrading microbes highlights the complexity and potential of engineered plant-microbe systems. researchgate.netfrontiersin.org Such a system could potentially be developed for this compound, where a tolerant plant species fosters a robust community of dichlorprop-degrading microbes in its root zone. nih.gov
Integration of Bioremediation with Complementary Remediation Technologies
The rationale for integrating remediation technologies is to create a synergistic effect. For instance, a physical or chemical process might be used to initially reduce high concentrations of a contaminant to levels that are no longer toxic to microorganisms, which can then complete the degradation process. remittancesreview.com This sequential or simultaneous application of different methods can lead to a more thorough and rapid cleanup. awsjournal.orgconsensus.app
Integration with Physicochemical Methods
Physicochemical treatments can be paired with bioremediation to improve the accessibility of contaminants to microorganisms or to treat residual contamination. awsjournal.orgresearchgate.net
Surfactant-Enhanced Bioremediation: Surfactants, or surface-active agents, can increase the solubility and desorption of hydrophobic contaminants from soil particles, making them more bioavailable for microbial degradation. mdpi.comnih.gov This is particularly relevant for ester forms of herbicides which may have lower water solubility. The selection of the surfactant and its concentration are critical factors, as some surfactants can be toxic to degrading microorganisms or may not effectively enhance bioavailability. nih.govnih.gov Research has shown that the right surfactant, applied at an optimal dose, can significantly increase the rate and extent of biodegradation of pollutants like PAHs, a principle applicable to other hydrophobic contaminants. nih.gov
Soil Vapor Extraction (SVE) and Electrokinetic Remediation: For volatile and semi-volatile organic compounds, SVE can be combined with bioremediation. SVE removes contaminants from the unsaturated zone, and the extracted vapors can be treated. This can be followed by or combined with bioremediation to address the remaining, less volatile fractions. Electrokinetic remediation, which uses low-level direct current to move contaminants in the subsurface, can also be coupled with bioremediation to enhance the transport of contaminants to zones where microorganisms are active. nih.gov
Integration of Different Biological Strategies
Combining different biological approaches can create a more robust and effective remediation system.
Combined Bioaugmentation and Biostimulation: While biostimulation aims to enhance the activity of indigenous microorganisms by adding nutrients and electron acceptors, bioaugmentation involves the introduction of specific, highly efficient degrading microorganisms to the contaminated site. nih.govslideshare.net Combining these two strategies has shown significant promise for the remediation of soils contaminated with 2,4-D. nih.govresearchgate.net For example, a study on 2,4-D contaminated paddy soil demonstrated that while biostimulation alone improved degradation, the combination of biostimulation with a repeated augmentation of a 2,4-D degrading enrichment culture significantly enhanced the removal of 2,4-D and its toxic metabolites, 2-chlorophenol (B165306) and phenol (B47542). nih.govbohrium.com This highlights the importance of both optimizing the environmental conditions and ensuring the presence of a potent degrading microbial population.
Phytoremediation Enhanced by Microbial Inoculants: Phytoremediation can be significantly enhanced by inoculating plants with endophytic or rhizospheric bacteria that have the ability to degrade the target contaminant. mdpi.comresearchgate.net These bacteria can live within the plant tissues or in the root zone, breaking down the contaminant as it is taken up by the plant or in the surrounding soil. This synergistic relationship protects the plant from the phytotoxic effects of the contaminant while accelerating its degradation. Research involving the inoculation of pea plants with a 2,4-D-degrading bacterial endophyte showed that the inoculated plants had a greater capacity to remove the herbicide from the soil and did not accumulate it in their aerial tissues, demonstrating the effectiveness of this integrated approach. researchgate.net
Sequential Anaerobic-Aerobic Bioremediation: For chlorinated compounds, a sequential anaerobic and aerobic treatment can be highly effective. epa.govnih.gov Under anaerobic conditions, reductive dechlorination can remove chlorine atoms from the aromatic ring, a critical first step in the degradation of many chlorinated herbicides. nih.gov The resulting less-chlorinated or non-chlorinated intermediates can then be more readily mineralized under aerobic conditions. epa.govresearchgate.net This sequential approach mimics natural attenuation processes and can be engineered for in-situ or ex-situ treatment systems.
The following table summarizes research findings on the integration of bioremediation with other technologies for the degradation of 2,4-D, providing insights applicable to its isobutyl ester.
Interactive Data Table: Integrated Remediation Strategies for 2,4-D
| Remediation Strategy | Complementary Technology | Organism(s)/Reagent(s) | Key Findings | Reference |
|---|---|---|---|---|
| Bioaugmentation & Biostimulation | Biostimulation with hydrogen production effluents | 2,4-D degrading enrichments (containing Thauera) | Repeated augmentation combined with biostimulation significantly improved the degradation of 2,4-D and its metabolites (2-chlorophenol, phenol). | nih.govbohrium.com |
| Phytoremediation | Bioaugmentation with endophytic bacteria | Pea (Pisum sativum) and a 2,4-D degrading endophyte | Inoculated plants showed a higher capacity for 2,4-D removal from soil and no accumulation in aerial tissues. | researchgate.net |
| Bioremediation | Surfactant-Enhanced Soil Washing | Nonionic and anionic surfactants | Surfactant addition can significantly increase the removal efficiency of 2,4-D from contaminated soil. | researchgate.net |
| Bioremediation | Slurry Bioreactor Operation | Sewage sludge microorganisms | Effective removal of 2,4-D in different soil types (sand, sandy loam, clay) under aerobic conditions in a slurry bioreactor. | researchgate.net |
| Anaerobic Biodegradation | Sequential Batch Reactors | Freshwater lake sediment consortia | Demonstration of a sequential degradation pathway: 2,4-DCP to 4-CP to phenol to benzoate (B1203000) to methane (B114726) and CO2. | nih.gov |
Future Research Trajectories and Academic Perspectives
Elucidation of Novel Metabolic Pathways and Enzymes in Diverse Organisms
The biodegradation of Isobutyl 2-(2,4-dichlorophenoxy)propionate is a critical area of research for understanding its environmental persistence. The initial step in its metabolism is the hydrolysis of the isobutyl ester bond, which releases the active acid form, dichlorprop (B359615). This hydrolysis can be both a chemical and biological process. In various organisms, particularly soil microorganisms, this is followed by the degradation of the dichlorprop molecule itself.
Future research will likely focus on identifying and characterizing the specific enzymes responsible for the initial hydrolysis of the isobutyl ester. While esterases are known to catalyze this reaction, the specific classes and their prevalence in different microbial communities are not fully understood. unl.edusigmaaldrich.comnih.gov Research into the enzymatic hydrolysis of similar compounds, such as dichlorprop methyl ester by Aspergillus niger lipase (B570770), has identified key amino acids like histidine, arginine, and tryptophan as essential for lipase activity and enantioselective hydrolysis. nih.gov Similar molecular modeling and chemical modification studies could pinpoint the active sites of enzymes that act on the isobutyl ester.
Furthermore, the downstream metabolic pathways for dichlorprop degradation are a subject of ongoing investigation. In bacteria like Sphingomonas herbicidovorans, genes involved in dichlorprop degradation have been identified. researchgate.net For instance, the genes rdpA and sdpA are involved in the initial degradation of the (R)- and (S)-enantiomers of dichlorprop, respectively. nih.gov Future work will aim to uncover novel metabolic routes in a wider range of organisms, including fungi and other bacteria, which may possess different enzymatic machinery. nih.gov The use of techniques like DNA stable isotope probing (DNA-SIP) can help identify the key microorganisms responsible for the in-situ degradation of this herbicide. nih.gov
Interactive Data Table 1: Key Genes in Dichlorprop Degradation
| Gene | Function | Organism Example | Reference |
| rdpA | Initial degradation of (R)-dichlorprop | Sphingobium sp. | nih.gov |
| sdpA | Initial degradation of (S)-dichlorprop | Sphingobium sp. | nih.gov |
| tfd genes | Degradation of 2,4-D (related phenoxy herbicide) | Various Proteobacteria | researchgate.net |
Development of Advanced Biomonitoring and High-Throughput Detection Systems
Effective monitoring of this compound and its metabolites in the environment is crucial for assessing contamination levels and exposure risks. Current analytical methods for phenoxy herbicides often involve gas chromatography (GC) or high-performance liquid chromatography (HPLC), sometimes coupled with mass spectrometry (MS). deswater.comnih.govnih.gov While these methods are robust, there is a continuous drive to develop more rapid, sensitive, and field-portable detection systems.
Future research is focused on the development of high-throughput screening (HTS) immunoassays and biosensors. thermofisher.comnih.govnih.govmdpi.comthermofisher.com Immunoassays, such as ELISA, can provide a rapid screening tool for a large number of samples, although they may have cross-reactivity with structurally similar compounds. epa.gov
Whole-cell biosensors are another promising avenue. These involve genetically engineering microorganisms to produce a detectable signal, such as light or a color change, in the presence of the target compound. While biosensors have been developed for related compounds like 2,4-D, specific sensors for this compound are yet to be widely developed.
Interactive Data Table 2: Comparison of Detection Methods
| Method | Principle | Advantages | Disadvantages | Reference |
| GC/HPLC-MS | Chromatographic separation followed by mass analysis | High specificity and sensitivity | Time-consuming, expensive, lab-based | deswater.com |
| Immunoassay | Antibody-antigen binding | Rapid, high-throughput | Potential for cross-reactivity | epa.gov |
| Biosensor | Biological recognition element with a transducer | Potential for real-time, in-situ monitoring | Specificity and stability can be challenging | researchgate.net |
Predictive Modeling of Environmental Fate and Exposure under Evolving Environmental Conditions
Predicting the environmental fate of this compound is complex, as it is influenced by a multitude of factors including soil type, temperature, moisture, and microbial activity. taylorfrancis.comnih.govresearchgate.net The isobutyl ester form is generally more volatile and has different soil sorption characteristics than its acid metabolite, dichlorprop. nih.govresearchgate.net
Future research will focus on developing more sophisticated predictive models that can account for these variables and the interplay between them. nih.govchemrxiv.org These models will need to incorporate the kinetics of ester hydrolysis, the sorption-desorption behavior of both the ester and the acid, and the rates of microbial degradation. nih.gov Bayesian inference is a statistical approach that can be used to characterize the uncertainty of reported half-lives and to incorporate censored data, leading to more reliable predictive models. nih.govchemrxiv.org
Understanding the impact of evolving environmental conditions, such as changes in temperature and rainfall patterns due to climate change, on the fate of this herbicide is another critical research area. These models will be invaluable for conducting environmental risk assessments and for developing strategies to mitigate potential contamination of soil and water resources. lpcgov.org
Design of Sustainable Application and Management Strategies for Phenoxy Herbicide Formulations
The sustainable use of herbicides containing this compound requires strategies that maximize efficacy while minimizing environmental impact. This includes optimizing application techniques and managing the development of herbicide resistance. greenbook.netipco.cahracglobal.com
Future research in this area will explore the development of controlled-release formulations. These formulations are designed to release the active ingredient more slowly over time, which can reduce the amount of herbicide needed and minimize losses due to leaching and runoff.
Another key aspect is the management of herbicide resistance. The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed populations. greenbook.net Integrated Weed Management (IWM) strategies, which combine chemical control with other methods such as crop rotation, mechanical control, and the use of cover crops, are essential for delaying the evolution of resistance. hracglobal.com Product labels for dichlorprop-p (B76475) herbicides provide specific recommendations for resistance management, such as rotating with herbicides from different groups and using tank mixtures. greenbook.net
Furthermore, best management practices (BMPs) for pesticide application are crucial to protect water quality. This includes observing buffer zones around sensitive areas, considering wind speed and direction to minimize spray drift, and avoiding application to saturated soils. lpcgov.orgcanada.ca
Application of Gene Editing and Synthetic Biology Approaches for Enhanced Bioremediation Potential
The fields of gene editing and synthetic biology offer exciting possibilities for enhancing the bioremediation of this compound and other phenoxy herbicides. nih.govchalmers.sewhiterose.ac.uk By modifying the genetic makeup of microorganisms, it is possible to improve their ability to degrade these compounds. nih.govmdpi.commdpi.com
One approach is to use gene editing tools like CRISPR-Cas9 to enhance the expression of key degradative enzymes in bacteria. nih.gov For example, the genes responsible for the degradation of dichlorprop, such as rdpA and sdpA, could be targeted to increase their expression levels or to improve the catalytic efficiency of the enzymes they encode. nih.gov
Synthetic biology can be used to design novel metabolic pathways in microorganisms, enabling them to completely mineralize the herbicide to harmless products. asm.orgresearchgate.net This could involve combining genes from different organisms to create a synthetic consortium of microbes that work together to degrade the compound. nih.gov For instance, one engineered strain could be responsible for the initial hydrolysis of the isobutyl ester, while another could be optimized for the subsequent degradation of dichlorprop.
The development of genetically engineered microbes for bioremediation also raises important safety considerations. Future research will need to address the containment of these organisms in the environment to prevent unintended ecological consequences. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
